Regioisomeric Differentiation: Positional Selectivity in Cytochrome P450 Metabolic Complex Formation
The 1-phenyl-2-aminoethane scaffold (to which methyl(2-phenylbutyl)amine structurally belongs as the N-methyl-2-phenylbutan-1-amine regioisomer) forms cytochrome P450 metabolic intermediary (MI) complexes in a stereoselective and alkyl-chain-length-dependent manner. The study of 2-alkyl-substituted 1-phenyl-2-aminoethanes demonstrated that the maximal velocity (Vmax) of MI complex formation increases with the increasing size of the 2-alkyl group, and the S-(+) enantiomers are more active than R-(-) isomers [1]. Methyl(2-phenylbutyl)amine, bearing a 2-ethyl substituent and N-methylation, is predicted to exhibit intermediate metabolic stability compared to the 2-methyl (amphetamine) and 2-n-propyl analogs, making it a valuable tool for structure-metabolism relationship studies where both N-methylation and alkyl chain length must be controlled.
| Evidence Dimension | Cytochrome P450 MI complex formation rate (Vmax) dependence on 2-alkyl substituent size |
|---|---|
| Target Compound Data | Predicted: Intermediate Vmax for 2-ethyl substituent (specific quantitative data for methyl(2-phenylbutyl)amine not available in the literature) |
| Comparator Or Baseline | 2-Methyl (amphetamine): lower Vmax; 2-n-propyl: higher Vmax; 2-n-butyl: highest Vmax [1] |
| Quantified Difference | Log Vmax correlates with log P (octanol/water partition coefficient); exact difference for the N-methyl derivative vs. primary amine is not quantified in the source |
| Conditions | Rat liver microsomes, NADPH-dependent metabolism, phenobarbital-pretreated rats [1] |
Why This Matters
This class-level metabolic differentiation supports the selection of methyl(2-phenylbutyl)amine over other alkyl-chain variants when an intermediate metabolic profile is desired for in vitro drug metabolism studies.
- [1] Paulsen-Sörman UB, et al. Cytochrome P-455 nm complex formation in the metabolism of phenylalkylamines. 8. Stereoselectivity in metabolic intermediary complex formation with a series of chiral 2-substituted 1-phenyl-2-aminoethanes. J Med Chem. 1984 Mar;27(3):342-6. DOI: 10.1021/jm00369a018. View Source
